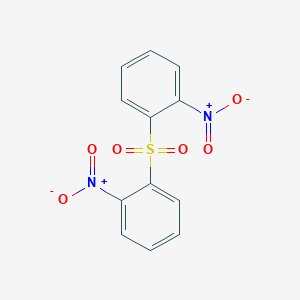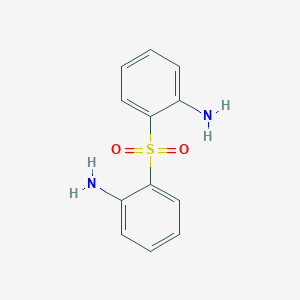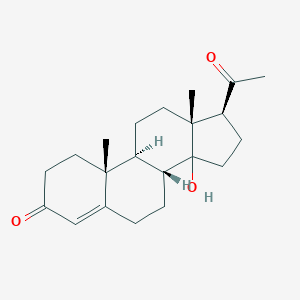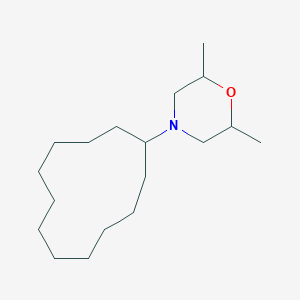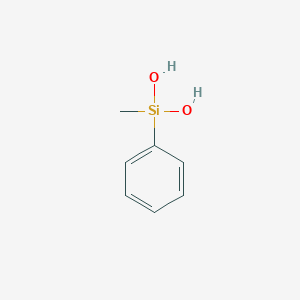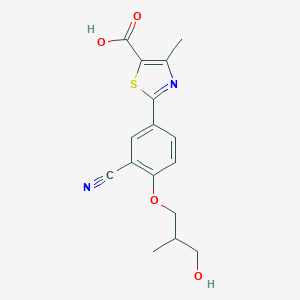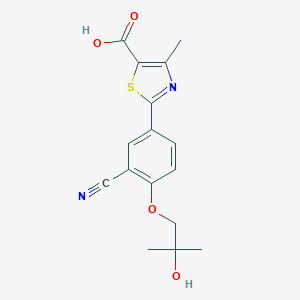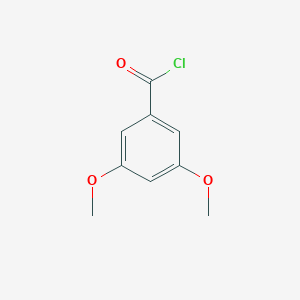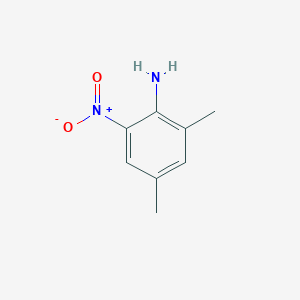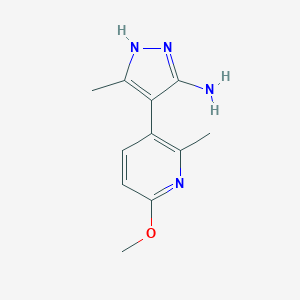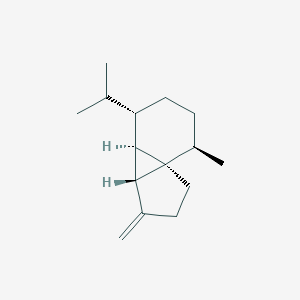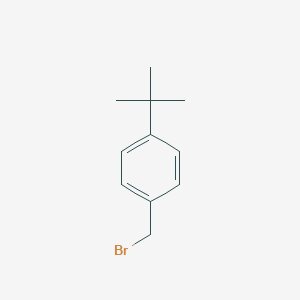
4-tert-Butylbenzyl bromide
Overview
Description
It is a colorless to light yellow liquid with a molecular weight of 227.14 g/mol . This compound is commonly used as a reagent in organic synthesis due to its ability to undergo various chemical reactions.
Mechanism of Action
Target of Action
4-tert-Butylbenzyl bromide is a chemical compound that primarily targets molecules in various chemical reactions. It is often used as a reactant in nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. In this reaction, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . For instance, the nucleophilic substitution reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nucleophilic substitution reaction pathway. This pathway involves the replacement of a leaving group (in this case, the bromide ion) by a nucleophile . The downstream effects of this pathway can lead to the synthesis of new compounds, depending on the nucleophile used in the reaction .
Result of Action
The result of the action of this compound is the formation of a new compound through a nucleophilic substitution reaction. The specific product depends on the nucleophile used in the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction rate can be affected by the polarity of the solvent, temperature, and the presence of other substances. In one study, the reaction of this compound and potassium iodide was carried out in oil-in-water microemulsions based on various surfactants . This suggests that the reaction environment can significantly influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butylbenzyl bromide can be synthesized through the bromination of 4-tert-butyltoluene. The process involves the use of hydrobromic acid and chlorite as bromine sources. The reaction is typically carried out in an organic solvent under light conditions for 4-6 hours . The reaction equation is as follows:
C6H4(CH3)(C4H9)+HBr+ClO2→C6H4(CH2Br)(C4H9)+H2O
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize environmental impact. The use of green oxidants and hydrobromic acid ensures high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butylbenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions.
Oxidation Reactions: It can be oxidized to form 4-tert-Butylbenzaldehyde under specific conditions.
Common Reagents and Conditions
Potassium Iodide: Used in nucleophilic substitution reactions.
Hydrogen Peroxide and Acetic Acid: Used in oxidation reactions, often catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate.
Major Products
4-tert-Butylbenzyl Iodide: Formed from nucleophilic substitution with potassium iodide.
4-tert-Butylbenzaldehyde: Formed from oxidation reactions.
Scientific Research Applications
4-tert-Butylbenzyl bromide is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds.
Material Science: Employed in the preparation of mesoporous materials, where it acts as a hydrophobic reactant to keep particles under continuous stirring.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Agricultural Chemicals: Utilized in the production of certain pesticides and herbicides.
Comparison with Similar Compounds
4-tert-Butylbenzyl bromide can be compared with other benzyl bromides, such as:
4-Methylbenzyl bromide: Similar in structure but with a methyl group instead of a tert-butyl group.
4-Bromobenzyl bromide: Contains an additional bromine atom on the benzene ring.
1-Bromo-4-tert-butylbenzene: Lacks the benzyl group, having a bromine atom directly attached to the benzene ring.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions.
Properties
IUPAC Name |
1-(bromomethyl)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNQSIHCDAGZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172251 | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18880-00-7 | |
| Record name | 4-tert-Butylbenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18880-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018880007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18880-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186287 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-tert-Butylbenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49N4J7MYP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-tert-butylbenzyl bromide useful in organic reactions?
A1: this compound serves as a model substrate for studying nucleophilic substitution reactions. Its structure, featuring a reactive benzylic bromide, allows for easy replacement of the bromide with various nucleophiles. [, , , , , , ]. This reactivity is crucial for synthesizing a range of organic compounds.
Q2: Are there any challenges in using this compound in synthesis?
A2: Yes, one challenge is the potential reactant incompatibility. For instance, reactions involving this compound (lipophilic) and potassium iodide (hydrophilic) require specific media to facilitate interaction. [, , ]. Researchers have explored various systems, including microemulsions [, ], mesoporous materials [, , ], and liquid crystalline phases [], to overcome this challenge.
Q3: How does the choice of reaction media impact reactions with this compound?
A3: The reaction rate and efficiency depend heavily on the chosen medium. Studies show that reactions are generally faster in microemulsions compared to traditional two-phase systems []. Furthermore, liquid crystalline phases exhibit exceptionally high reactivity, potentially due to their large interfacial area, outperforming microemulsions and mesoporous materials [].
Q4: Are there any studies investigating the reaction mechanism of this compound?
A5: Yes, research on the photolytic rearrangement of N-bromophenylalaninamide derivatives sheds light on hydrogen atom transfer mechanisms []. The study found that the reaction of N-bromo-N-tert-butyl-Nα-phthaloylphenylalaninamide with 4-tert-butyltoluene does not proceed through intramolecular hydrogen atom transfer. Instead, the results suggest an intermolecular process where the benzylic hydrogen of the phenylalaninamide is selectively abstracted. []
Q5: What are the applications of water-soluble calixarenes in reactions involving this compound?
A6: Water-soluble calixarenes show promise as inverse phase-transfer catalysts in reactions involving this compound []. They facilitate the interaction between the lipophilic this compound and hydrophilic nucleophiles like sodium cyanide in aqueous biphasic systems, promoting faster reaction rates. []
Q6: Is there a way to regenerate fluoride reagents used in reactions with this compound?
A7: Research on 1,3-diarylimidazolium-based fluoride reagents highlights the regeneration potential of [IPrH][F(HF)2] using hydrofluoric acid []. This finding presents a more sustainable approach compared to traditional fluoride reagents, which often suffer from instability and require laborious preparation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
